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Compound of Interest

Compound Name: Baliforsen sodium

Cat. No.: B12651173 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the discontinuation of the Baliforsen (also

known as ISIS 598769, IONIS-DMPK-2.5Rx, and BIIB 065) clinical trials. Baliforsen, an

antisense oligonucleotide, was investigated for the treatment of Myotonic Dystrophy Type 1

(DM1).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Baliforsen clinical trials?

The development of Baliforsen for Myotonic Dystrophy Type 1 was discontinued not due to

safety concerns, but because the clinical trial failed to achieve sufficient drug concentrations in

skeletal muscle to produce a therapeutic effect.[1][2][3] Although the drug was generally well-

tolerated, the levels of Baliforsen in muscle tissue were below the concentrations predicted to

be necessary to significantly reduce the target DMPK mRNA.[1][2]

Q2: What were the key objectives of the Baliforsen Phase 1/2a clinical trial?

The primary objective of the multicenter, randomized, dose-escalation Phase 1/2a trial

(NCT02312011) was to evaluate the safety and tolerability of Baliforsen in adults with Myotonic

Dystrophy Type 1.[1] Secondary objectives included assessing the plasma concentration of the

drug and its effect on the splicing of specific genes as a biomarker for activity.

Q3: Were there any significant safety concerns observed during the trial?
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No, Baliforsen was generally well-tolerated.[1] The majority of adverse events reported were

mild in severity.[1] Injection site reactions were more common in the Baliforsen group

compared to the placebo group.[2] One participant in the highest dose group (600 mg)

experienced transient thrombocytopenia that was considered potentially related to the

treatment.[1][2]

Q4: What was the mechanism of action for Baliforsen?

Baliforsen is an antisense oligonucleotide designed to target the messenger RNA (mRNA) of

the myotonic dystrophy protein kinase (DMPK) gene.[1][4] In Myotonic Dystrophy Type 1, the

DMPK mRNA contains an expanded CUG repeat sequence that is toxic to cells. Baliforsen was

designed to bind to the DMPK mRNA, leading to its degradation by RNase H, thereby reducing

the levels of the toxic RNA.[2][4]

Troubleshooting Experimental Questions
Q1: We are designing an antisense oligonucleotide therapy for a muscular disorder. What were

the challenges with Baliforsen's delivery to skeletal muscle?

A key challenge with Baliforsen was achieving adequate distribution to skeletal muscle tissue

following subcutaneous injection.[1][2] Despite increasing doses, the concentrations of

Baliforsen in the tibialis anterior muscle remained below the estimated therapeutic threshold of

10 to 15 µg/g required to achieve a 50% reduction in DMPK mRNA.[2] This suggests that

future research in this area should focus on enhanced drug delivery systems to improve muscle

targeting.[2]

Q2: In our preclinical models, we see a clear target reduction, but this did not translate to the

clinic with Baliforsen. What could explain this discrepancy?

The discrepancy between promising preclinical data and the clinical outcome for Baliforsen

highlights the challenge of translating animal model results to human patients.[2] Several

factors could contribute to this, including differences in drug metabolism, distribution, and tissue

penetration between species. For Baliforsen, while it showed activity in preclinical models, the

pharmacokinetics in humans resulted in insufficient muscle exposure.[2] Researchers should

consider conducting more extensive pharmacokinetic and pharmacodynamic modeling in

relevant animal models to better predict human dosing and exposure.
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Q3: What biomarkers were used to assess the biological activity of Baliforsen, and were they

effective?

A composite splicing index of abnormal transcripts was used as a downstream biomarker to

assess the biological activity of Baliforsen by measuring its effect on the mis-splicing caused by

the toxic DMPK RNA.[2][5] However, in a post-hoc analysis, Baliforsen showed no significant

effect on this splicing index, which is consistent with the low drug concentrations observed in

the muscle.[2] This indicates that while the biomarker itself may be valid, the lack of drug

engagement with its target prevented a measurable downstream effect.

Quantitative Data Summary
Table 1: Overview of the Baliforsen Phase 1/2a Clinical Trial (NCT02312011)

Parameter Description

Study Design
Randomized, placebo-controlled, dose-

escalation

Number of Participants 49 enrolled, 48 received at least one dose

Age Range 20-55 years

Diagnosis
Myotonic Dystrophy Type 1 with ≥100 CTG

repeats

Treatment Groups
Baliforsen (100 mg, 200 mg, 300 mg, 400 mg,

600 mg) or placebo

Route of Administration Subcutaneous injection

Primary Outcome Safety and tolerability

Table 2: Summary of Common Treatment-Emergent Adverse Events
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Adverse Event Baliforsen Group (n=38) Placebo Group (n=10)

Headache 26% (10 participants) 40% (4 participants)

Contusion 18% (7 participants) 10% (1 participant)

Nausea 16% (6 participants) 20% (2 participants)

Injection Site Reactions 82% 10%

[1][2]

Table 3: Baliforsen Concentration in Tibialis Anterior Muscle (Day 50)

Dose Group Mean Concentration (µg/g)
Maximum Concentration
(µg/g)

600 mg 3.11 7.7

Note: The estimated

therapeutic concentration to

achieve 50% DMPK reduction

was 10-15 µg/g.[2]

Experimental Protocols
Protocol 1: Phase 1/2a Clinical Trial Methodology

Patient Population: Ambulatory adults aged 20 to 55 years with a confirmed diagnosis of

Myotonic Dystrophy Type 1, characterized by ≥100 CTG repeats in the DMPK gene and the

presence of grip myotonia.[2]

Randomization: Participants were randomly assigned to receive either Baliforsen at one of

five dose levels (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a matching placebo.[1][2]

Dosing Regimen: A total of eight subcutaneous injections were administered over a six-week

period on days 1, 3, 5, 8, 15, 22, 29, and 36.[1]
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Primary Endpoint Assessment: The primary outcome was safety, assessed by monitoring

treatment-emergent adverse events, laboratory tests, vital signs, and electrocardiograms

throughout the study up to day 134.[1]

Muscle Biopsy: A biopsy of the tibialis anterior muscle was performed at day 50 to measure

the concentration of Baliforsen in the tissue.[2]

Biomarker Analysis: A post-hoc analysis of muscle biopsy samples was conducted to

evaluate the effect of Baliforsen on a composite splicing index of abnormal transcripts.[2]
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Caption: Mechanism of action of Baliforsen in targeting toxic DMPK mRNA for degradation.
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Caption: Logical flow illustrating the primary reason for Baliforsen's clinical trial discontinuation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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